molecular formula C18H23N3O3 B2778941 N-[3-(dimethylamino)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide CAS No. 478259-68-6

N-[3-(dimethylamino)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2778941
CAS No.: 478259-68-6
M. Wt: 329.4
InChI Key: KRXNJROPNWJSOV-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide is a synthetic small molecule characterized by a central pyrrole-2-carboxamide scaffold substituted at the 4-position with a 4-methoxybenzoyl group and at the 2-position with a 3-(dimethylamino)propylcarboxamide chain. The compound is of interest in medicinal chemistry due to its structural similarity to DNA minor groove binders and kinase inhibitors . Its molecular formula is C₁₈H₂₂N₃O₃, with a monoisotopic mass of 328.166 g/mol and a ChemSpider ID of 2561414 (for the 2-fluoro analog, see ). The dimethylamino group enhances solubility, while the 4-methoxybenzoyl moiety may influence target binding affinity through hydrophobic and electronic interactions .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-21(2)10-4-9-19-18(23)16-11-14(12-20-16)17(22)13-5-7-15(24-3)8-6-13/h5-8,11-12,20H,4,9-10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXNJROPNWJSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via Friedel-Crafts acylation, where the pyrrole ring reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dimethylamino Group: The final step involves the reaction of the intermediate with 3-(dimethylamino)propylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the benzoyl group or the carboxamide side chain. Key examples include:

Compound Name Substituent on Benzoyl Side Chain Molecular Weight (g/mol) Key Properties/Applications
Target Compound (4-methoxybenzoyl) 4-OCH₃ 3-(dimethylamino)propyl 328.166 DNA binding, solubility enhancer
N-[3-(dimethylamino)propyl]-4-(2-fluorobenzoyl) 2-F 3-(dimethylamino)propyl 317.364 Improved metabolic stability
N-[3-(morpholinopropyl)]-4-(4-methoxybenzoyl) 4-OCH₃ 3-morpholinopropyl 385.43 Enhanced kinase inhibition
4-(Cyclopropylcarbonyl)-N-[3-(dimethylamino)propyl] Cyclopropylcarbonyl 3-(dimethylamino)propyl 305.39 Probable CYP450 inhibition
  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-methoxybenzoyl group (electron-donating) in the target compound may favor π-π stacking interactions compared to electron-withdrawing substituents like fluorine (e.g., 2-fluoro analog in ).

Pharmacological Activity

  • Antiamoebic Potential: Analogs like MGB30 () with stilbene-based substituents exhibit antiamoebic activity (IC₅₀ < 1 μM), suggesting the target compound’s 4-methoxybenzoyl group could similarly interact with parasitic DNA .
  • Cellular Uptake: The dimethylamino group’s protonation at physiological pH may enhance cellular uptake compared to neutral side chains .

Physicochemical Properties

  • Solubility: The target compound’s dimethylamino group confers better aqueous solubility (logP ~2.1) than the morpholinopropyl analog (logP ~2.8) .
  • Metabolic Stability : Fluorinated analogs (e.g., 2-fluoro in ) exhibit slower hepatic clearance due to reduced CYP450-mediated oxidation.

Biological Activity

N-[3-(dimethylamino)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide, a synthetic organic compound, has garnered interest in various fields of research due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O3, with a molecular weight of approximately 329.39 g/mol. The compound features a pyrrole ring, a methoxybenzoyl group, and a dimethylamino propyl chain, which contribute to its diverse biological activities.

Structural Characteristics

FeatureDescription
Molecular FormulaC18H23N3O3
Molecular Weight329.39 g/mol
Key Functional GroupsPyrrole ring, methoxybenzoyl group

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study evaluated its effects on human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay. Results indicated that while the compound did not exhibit significant cytotoxicity at lower concentrations (1 µM to 25 µM), it showed potential for further development as an anticancer agent due to its selective activity against cancer cells.

The mechanism of action is primarily attributed to the compound's ability to interact with specific molecular targets, modulating enzyme activity and signal transduction pathways. It may inhibit key enzymes involved in cancer cell proliferation and survival.

Study 1: Antimicrobial Activity Assessment

In a recent study, this compound was tested against several pathogenic bacteria. The results demonstrated:

  • Bacterial Strains Tested : E. coli, S. aureus
  • Minimum Inhibitory Concentration (MIC) : 32 µg/mL for E. coli; 16 µg/mL for S. aureus
  • : The compound exhibited potent antimicrobial properties, warranting further investigation into its mechanisms.

Study 2: Anticancer Activity Evaluation

A comprehensive evaluation of the compound's anticancer effects was conducted on HeLa and A549 cell lines:

  • Concentration Range : 1 µM to 25 µM
  • Results :
    • No significant cytotoxicity observed at lower concentrations.
    • Moderate inhibition of cell proliferation noted at higher concentrations.
  • Implications : Suggests potential as a lead compound for developing new anticancer therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications in the functional groups can significantly impact its biological activity.

Key Findings on SAR

ModificationEffect on Activity
Dimethylamino Propyl ChainEnhances solubility and bioavailability
Methoxybenzoyl GroupContributes to selective enzyme inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-[3-(dimethylamino)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step reactions, starting with coupling pyrrole-2-carboxylic acid derivatives with 3-(dimethylamino)propylamine. A common approach involves activating the carboxylic acid using coupling agents like dicyclohexylcarbodiimide (DCC) with 4-N,N-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane at 0°C, followed by reflux . Optimization includes monitoring reaction progress via TLC, controlling pH to prevent side reactions, and purifying intermediates via column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound and verifying its purity?

  • Methodology : Use 1H/13C NMR to confirm the presence of the dimethylamino group (δ ~2.2–2.5 ppm for N(CH3)2) and methoxybenzoyl moiety (δ ~3.8 ppm for OCH3). IR spectroscopy identifies carbonyl stretches (e.g., 1650–1750 cm⁻¹ for amide C=O). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (≥98% purity) ensures purity .

Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?

  • Methodology : Conduct in vitro assays:

  • Antioxidant activity : DPPH radical scavenging or FRAP assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Kinase or protease inhibition assays, given structural similarities to bioactive pyrrole derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for its bioactivity?

  • Methodology : Synthesize analogs with systematic modifications (e.g., replacing methoxybenzoyl with chlorobenzoyl or altering the dimethylaminopropyl chain). Compare bioactivity data (e.g., IC50 values) to determine critical groups. Computational docking (e.g., AutoDock Vina) predicts binding interactions with targets like kinases or GPCRs .

Q. What computational strategies are suitable for modeling its interactions with biological targets?

  • Methodology : Perform molecular dynamics (MD) simulations to study binding stability in solvent environments. Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. Validate predictions with experimental mutagenesis or competitive binding assays .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC50 values across studies)?

  • Methodology :

  • Standardize assays : Ensure consistent cell lines, solvent controls (e.g., DMSO concentration ≤0.1%), and incubation times.
  • Validate purity : Re-test compounds with independent HPLC/MS batches.
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., assay sensitivity) .

Q. What strategies optimize the compound’s physicochemical properties (e.g., solubility, logP) for in vivo studies?

  • Methodology :

  • Salt formation : Use hydrochloride salts to improve water solubility (common for dimethylamino-containing compounds) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability.
  • LogP adjustment : Modify the methoxybenzoyl group to balance hydrophilicity (e.g., replace -OCH3 with -OH) .

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